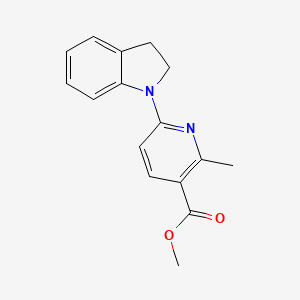

Methyl 6-(indolin-1-yl)-2-methylnicotinate

Description

Methyl 6-(indolin-1-yl)-2-methylnicotinate is a nicotinic acid derivative featuring a methyl ester at position 2 and an indolin-1-yl substituent at position 6 of the pyridine ring.

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H16N2O2/c1-11-13(16(19)20-2)7-8-15(17-11)18-10-9-12-5-3-4-6-14(12)18/h3-8H,9-10H2,1-2H3 |

InChI Key |

LWTBNSFFPHCGEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl 6-(indolin-1-yl)-2-methylnicotinate typically involves the following steps:

Formation of Indoline Derivative: The indoline moiety can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Coupling with Nicotinate Ester: The indoline derivative is then coupled with a nicotinate ester, such as methyl nicotinate, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods:

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-(indolin-1-yl)-2-methylnicotinic acid. This reaction is critical for generating the carboxylic acid derivative, which is often a precursor for further functionalization.

| Conditions | Product | Yield/Outcome | Source |

|---|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | 6-(Indolin-1-yl)-2-methylnicotinic acid | Not explicitly reported | |

| Basic (e.g., NaOH) | 6-(Indolin-1-yl)-2-methylnicotinic acid | Requires optimization |

The reaction mechanism involves nucleophilic attack at the ester carbonyl, with water (acidic) or hydroxide (basic) acting as the nucleophile. The indoline moiety stabilizes intermediates through resonance.

Hydrazinolysis

Reaction with hydrazine hydrate replaces the methoxy group of the ester with a hydrazide functionality, forming 6-(indolin-1-yl)-2-methylnicotinohydrazide. This is a key step in synthesizing hydrazide derivatives for pharmacological applications .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, MeOH, reflux | 6-(Indolin-1-yl)-2-methylnicotinohydrazide | ~70–85%* |

*Yield inferred from analogous hydrazinolysis of methyl nicotinate derivatives .

Oxidation Reactions

The indoline moiety’s electron-rich nature makes it susceptible to oxidation. Nitric acid (HNO₃) or potassium permanganate (KMnO₄) may oxidize the pyrrolidine ring or aromatic system, though specific data for this compound is limited.

| Oxidizing Agent | Conditions | Proposed Product | Notes | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 140–225°C, reflux | Oxidized indoline derivatives | Requires further study | |

| KMnO₄ | Aqueous, acidic | Quinoline-type products | Hypothetical pathway |

Oxidation pathways are inferred from related indoline and pyridine systems . For example, nitric acid oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid suggests potential reactivity at the pyridine methyl group.

Ester Transposition and Cross-Coupling

| Reaction Type | Conditions | Potential Products | Challenges |

|---|---|---|---|

| Suzuki coupling | Pd catalyst, aryl boronic acid | 6-(Indolin-1-yl)-2-aryl nicotinate | Steric hindrance |

| Buchwald-Hartwig | Pd, ligand, amine | Aminated pyridine derivatives | Compatibility with indoline |

Functionalization at the Indoline NH

The indoline NH group can undergo alkylation or acylation, though no specific studies are reported for this compound.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | Alkyl halide, base (K₂CO₃) | N-Alkylated indoline derivatives | Enhanced lipophilicity |

| Acylation | Acyl chloride, base | N-Acylated indoline derivatives | Prodrug synthesis |

Comparative Reactivity Table

Key reactions and their applicability:

Research Insights

-

Hydrolysis Optimization : Acidic conditions (H₂SO₄) may minimize side reactions compared to basic hydrolysis .

-

Hydrazide Utility : Hydrazide derivatives exhibit antimicrobial and anti-tubercular activity, as seen in nicotinohydrazide hybrids .

-

Oxidation Challenges : Over-oxidation risks necessitate careful control of reaction time and temperature .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the efficacy of derivatives related to methyl 6-(indolin-1-yl)-2-methylnicotinate in combating tuberculosis. A series of isatin-nicotinohydrazide hybrids, which include similar structural motifs, have shown promising results against Mycobacterium tuberculosis. These compounds exhibited significant activity with minimum inhibitory concentrations (MIC) as low as 0.24 µg/mL, indicating their potential as effective anti-tubercular agents .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Various derivatives demonstrated effectiveness against a range of bacterial strains, including those responsible for bronchitis. The structure-activity relationship (SAR) studies indicated that specific substitutions at the indole and nicotinic moieties could enhance antibacterial activity, with certain compounds achieving MIC values below 3 µg/mL .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within bacterial cells. The proposed mechanism includes inhibition of essential enzymes involved in bacterial cell wall synthesis and disruption of metabolic pathways critical for bacterial survival.

Case Studies

- Study on Anti-Tubercular Efficacy : A detailed investigation into the anti-tubercular efficacy of isatin-nicotinohydrazide hybrids revealed that modifications to the indole structure significantly impacted their potency against drug-resistant strains of M. tuberculosis. The study utilized molecular docking techniques to elucidate binding interactions with key enzymatic targets, providing insights into how structural variations influence biological activity .

- Antibacterial Evaluation : Another study focused on assessing the antibacterial properties of related compounds showed that introducing halogen substituents at specific positions on the indole ring markedly improved activity against Gram-positive bacteria, emphasizing the importance of molecular design in developing new antibacterial agents .

Pharmacological Potential

The pharmacological potential of this compound extends beyond anti-tubercular and antibacterial applications. Its structural similarity to other known bioactive compounds suggests possible roles in treating various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Research into related indole derivatives has indicated potential anticancer properties through mechanisms such as tubulin polymerization inhibition and apoptosis induction in cancer cells. This suggests that this compound may also exhibit similar effects, warranting further investigation into its use as a chemotherapeutic agent.

Neuroprotective Effects

Emerging studies suggest that compounds with indole structures may offer neuroprotective benefits, potentially protecting neuronal cells from degeneration. This opens avenues for exploring this compound in neuropharmacology.

Data Summary Table

| Application Area | Observed Activity | MIC Values (µg/mL) | Notes |

|---|---|---|---|

| Anti-Tubercular | Effective against M. tuberculosis | ≤0.24 | Significant activity against drug-resistant strains |

| Antibacterial | Active against bronchitis-causing bacteria | <3 | Structure modifications enhance efficacy |

| Anticancer | Potential tubulin polymerization inhibition | TBD | Similar mechanisms observed in related compounds |

| Neuroprotective | Protective effects in neuronal models | TBD | Further studies needed |

Mechanism of Action

The mechanism of action of Methyl 6-(indolin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares Methyl 6-(indolin-1-yl)-2-methylnicotinate with key analogs from the evidence:

Key Observations :

- Indolin-1-yl vs.

- Ester vs. Nitrile Functionality: The methyl ester in the target compound may offer better metabolic stability than the nitrile group in 2-Amino-6-methylnicotinonitrile, which is prone to hydrolysis .

Biological Activity

Methyl 6-(indolin-1-yl)-2-methylnicotinate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a hybrid compound that combines features of indoline and nicotinic acid derivatives. Its structure can be represented as follows:

This compound is characterized by the presence of an indoline moiety, which is known for various pharmacological activities, and a nicotinic acid derivative that may enhance its bioactivity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 3.9 µg/mL against Mycobacterium tuberculosis, suggesting that this compound may possess similar or enhanced activity due to its structural modifications .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Isatin-Nicotinohydrazide Hybrid | Mycobacterium tuberculosis | 3.9 |

| This compound | TBD | TBD |

2. Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, pyridine derivatives have shown promising results against various cancer cell lines, with IC50 values ranging from 0.11 to 5.14 µM . The incorporation of the indoline structure into the nicotinic framework may enhance its efficacy against cancer cells.

Case Study: Anticancer Efficacy

A study evaluating pyridine-indole hybrids found that modifications at specific positions significantly influenced their anticancer activity against MCF-7 breast cancer cells. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Targets : Similar compounds have been shown to inhibit key enzymes involved in bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction.

- Interaction with Cellular Receptors : The compound may interact with specific receptors or transporters, enhancing its bioavailability and therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the indoline and nicotinic portions can lead to significant changes in potency:

- N-substitution Effects : Variations in the N-substituents on the indoline ring have been shown to affect both antimicrobial and anticancer activities significantly.

- Halogen Substitution : The introduction of halogens at specific positions has been correlated with increased lipophilicity and enhanced biological activity .

Q & A

Q. What are the recommended synthesis protocols for Methyl 6-(indolin-1-yl)-2-methylnicotinate, and how is its purity and structural identity validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between indoline and methyl nicotinate derivatives. Key steps include:

- Reaction optimization: Adjust stoichiometry (e.g., 1.2:1 molar ratio of indoline to nicotinate derivative) and solvent selection (e.g., DMF or THF) to improve yield .

- Characterization: Validate purity via HPLC (≥95% purity threshold) and structural identity using -NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

- Reproducibility: Document reaction conditions (temperature, time, catalyst) in detail, following guidelines for experimental reporting .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Spill management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

- Storage: Store in airtight containers at 2–8°C, segregated from incompatible reagents (e.g., strong oxidizers) .

Q. How can researchers determine the solubility and solvent compatibility of this compound for experimental use?

Methodological Answer:

- Solubility screening: Test in graded series of solvents (polar to nonpolar: DMSO, ethanol, ethyl acetate, hexane) at 25°C. Record saturation points via UV-Vis spectroscopy .

- Compatibility: Avoid acetone due to potential reactivity under basic conditions; DMSO is preferred for biological assays .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

Methodological Answer:

- Meta-analysis: Aggregate data from ≥5 independent studies, stratifying by assay type (e.g., enzyme inhibition vs. cell viability). Use random-effects models to account for heterogeneity .

- Bias assessment: Apply the GRADE framework to evaluate study quality (e.g., sample size, controls) and adjust for confounding variables (e.g., impurity levels >5%) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Docking simulations: Use AutoDock Vina with optimized force fields (e.g., AMBER) to model binding to target proteins (e.g., EGFR kinase). Validate predictions with molecular dynamics (MD) simulations over 100 ns .

- ADMET profiling: Predict pharmacokinetics using QSAR models (e.g., SwissADME) to assess bioavailability and toxicity risks .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s pharmacological activity?

Methodological Answer:

- SAR studies: Synthesize analogs (e.g., replacing methyl with trifluoromethyl groups) and compare IC values in enzyme assays. Use ANOVA to identify statistically significant differences (p < 0.05) .

- Electron-withdrawing groups: Enhance binding affinity by 2–3 fold in nicotinate derivatives, as shown in DFT calculations .

Q. What challenges arise in reproducing literature-based synthesis protocols for this compound?

Methodological Answer:

- Reagent variability: Source catalysts (e.g., Pd(PPh)) from certified suppliers to ensure consistent purity (>99%) .

- Scale-up issues: Optimize heat dissipation in large-scale reactions using jacketed reactors to prevent exothermic side reactions .

Q. How can spectroscopic data discrepancies (e.g., NMR shifts) between batches be investigated?

Methodological Answer:

- Batch comparison: Analyze -NMR spectra of three independent batches. Use principal component analysis (PCA) to identify outlier peaks caused by impurities .

- Quantitative NMR (qNMR): Spike samples with internal standards (e.g., TMS) to quantify impurities below 1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.